molecular formula C24H20ClN7O3 B2983750 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1170026-18-2

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2983750
CAS No.: 1170026-18-2
M. Wt: 489.92
InChI Key: XCLGRNPMXHPXLP-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant body of research has been focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities. These compounds, including "N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide," have shown varying degrees of effectiveness against different cancer cell lines. For instance, a study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The results highlighted that some derivatives demonstrated mild to moderate activity, indicating potential utility in cancer treatment strategies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Beyond their anticancer potential, these derivatives have also been explored for their antimicrobial properties. Hafez, El-Gazzar, and Al-Hussain (2016) developed a series of pyrazole derivatives with promising antimicrobial and anticancer activities. Their research demonstrated that some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also displayed good to excellent antimicrobial activity, suggesting their dual utility in fighting cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Design and Synthesis

Research has also focused on the molecular design and synthesis aspects of pyrazolo[3,4-d]pyrimidine derivatives, aiming to enhance their biological activities. The synthesis techniques often involve multiple steps, including palladium-catalyzed C-C coupling reactions, to create novel derivatives with potential biological applications. For example, Taylor and Patel (1992) discussed the synthesis of analogues and their in vitro cell growth inhibitory activity, highlighting the methodological advancements in creating these compounds (Taylor & Patel, 1992).

Antioxidant and Coordination Complexes

Another area of application for these derivatives is in the development of antioxidant agents and coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biomedical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-6-8-18(9-7-14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-5-3-4-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLGRNPMXHPXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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